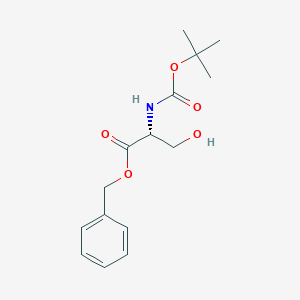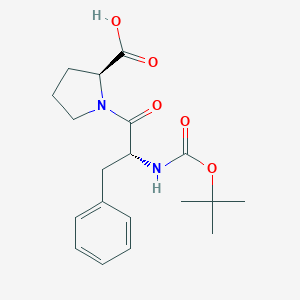
(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a diethylguanidino functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first introduce the Boc protecting group to the amino acid precursor. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then subjected to further functionalization to introduce the diethylguanidino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid can undergo various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The diethylguanidino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Deprotection: Removal of the Boc group yields the free amine form of the compound.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Wissenschaftliche Forschungsanwendungen
®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity. The Boc group can protect the amino functionality during synthetic transformations, and its removal can trigger specific biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-6-(1,3-diethylguanidino)hexanoic acid: Similar structure but lacks the Boc protecting group.
®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-dimethylguanidino)hexanoic acid: Similar structure but with a dimethylguanidino group instead of diethylguanidino.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid is unique due to the presence of both the Boc protecting group and the diethylguanidino functionality. This combination allows for specific synthetic and biological applications that are not possible with other similar compounds.
Eigenschaften
IUPAC Name |
(2R)-6-[ethyl-(N'-ethylcarbamimidoyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4O4/c1-6-18-14(17)20(7-2)11-9-8-10-12(13(21)22)19-15(23)24-16(3,4)5/h12H,6-11H2,1-5H3,(H2,17,18)(H,19,23)(H,21,22)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURZUFUAQVRBCX-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)N(CC)CCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C(N)N(CC)CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552901 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-ethyl-N~6~-(N'-ethylcarbamimidoyl)-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110761-76-7 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-ethyl-N~6~-(N'-ethylcarbamimidoyl)-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














